

Anisodine Hydrobromide Preclinical Toxicity Profile: A Technical Support Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Anisodine hydrobromide

Cat. No.: B1230993

[Get Quote](#)

This technical support center provides essential information and troubleshooting guidance for researchers, scientists, and drug development professionals working with **anisodine hydrobromide**. The following question-and-answer format directly addresses potential issues and summarizes the available preclinical toxicity data.

Frequently Asked Questions (FAQs)

Q1: What are the known acute toxicity values (e.g., LD50) for **anisodine hydrobromide**?

A1: There is currently a lack of publicly available, specific LD50 values for **anisodine hydrobromide** from standardized acute toxicity studies in common preclinical species like mice and rats. As a tropane alkaloid, it shares a class with compounds like atropine and scopolamine, which are known to be toxic at high doses. However, it has been noted that anisodine has a weaker intensity of action and toxicity compared to atropine.^[1]

Q2: What is the known safety pharmacology profile of **anisodine hydrobromide**, particularly its effects on the cardiovascular system?

A2: A safety pharmacology study in conscious beagle dogs provides the most detailed insights into the cardiovascular effects of **anisodine hydrobromide**. The study investigated single intravenous doses of 0.1, 0.4, 1.6, and 6.4 mg/kg.

- Cardiovascular Effects: Dose-dependent increases in heart rate and shortening of PR and QTCV intervals were observed at doses of 0.4 mg/kg and higher. Significant increases in

diastolic and mean blood pressure were noted at 1.6 and 6.4 mg/kg.

- Respiratory Effects: Accelerated breathing was observed at doses of 0.4 mg/kg and higher, although this was not statistically significant.
- No-Observed-Adverse-Effect Level (NOAEL): The NOAEL for cardiorespiratory effects in this study was determined to be 0.1 mg/kg.

Q3: Are there any available data from sub-chronic or chronic toxicity studies?

A3: Specific findings from dedicated sub-chronic or chronic toxicity studies for **anisodine hydrobromide** are not readily available in the public domain. Such studies are crucial for identifying target organs of toxicity and establishing a No-Observed-Adverse-Effect Level (NOAEL) for repeated dosing. Without this data, researchers should proceed with caution in long-term experimental models and consider conducting range-finding studies to determine appropriate dose levels.

Q4: What is the genotoxic potential of **anisodine hydrobromide**?

A4: There is no specific information available from standard genotoxicity assays (e.g., Ames test, micronucleus test, chromosomal aberration assay) for **anisodine hydrobromide**. While some tropane alkaloids like scopolamine and hyoscyamine have been reported to not exhibit genotoxic or chronic toxicity, this cannot be directly extrapolated to **anisodine hydrobromide** without specific testing.[2]

Q5: What is known about the reproductive and developmental toxicity of **anisodine hydrobromide**?

A5: There are no available preclinical studies on the reproductive and developmental toxicity of **anisodine hydrobromide**. Due to its anticholinergic properties, there is a theoretical potential for effects on fetal development, particularly concerning the nervous system and cardiac function. Caution is advised when prescribing this drug to pregnant or breastfeeding women, as the effects on fetal and neonatal health are not fully established.[3]

Data Presentation

Table 1: Summary of a Safety Pharmacology Study of **Anisodine Hydrobromide** in Conscious Beagle Dogs

Dose Level (mg/kg, IV)	Heart Rate	PR Interval	QTCV Interval	Diastolic Blood Pressure	Mean Blood Pressure	Respiratory Rate
0.1	No significant change	No significant change	No significant change	No significant change	No significant change	No significant change
0.4	Significantly increased	Significantly shortened	Significantly shortened	No significant change	No significant change	Accelerated (not statistically significant)
1.6	Significantly increased	Significantly shortened	Significantly shortened	Significantly increased	Significantly increased	Accelerated (not statistically significant)
6.4	Significantly increased	Significantly shortened	Significantly shortened	Significantly increased	Significantly increased	Accelerated (not statistically significant)

Data extracted from a study in conscious telemetered beagle dogs.

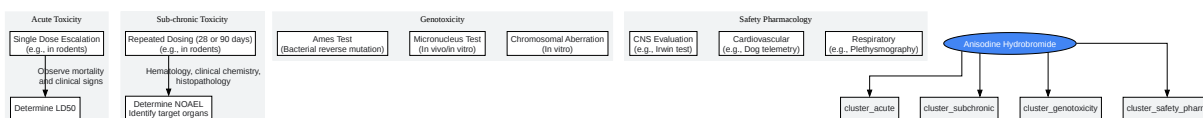
Experimental Protocols

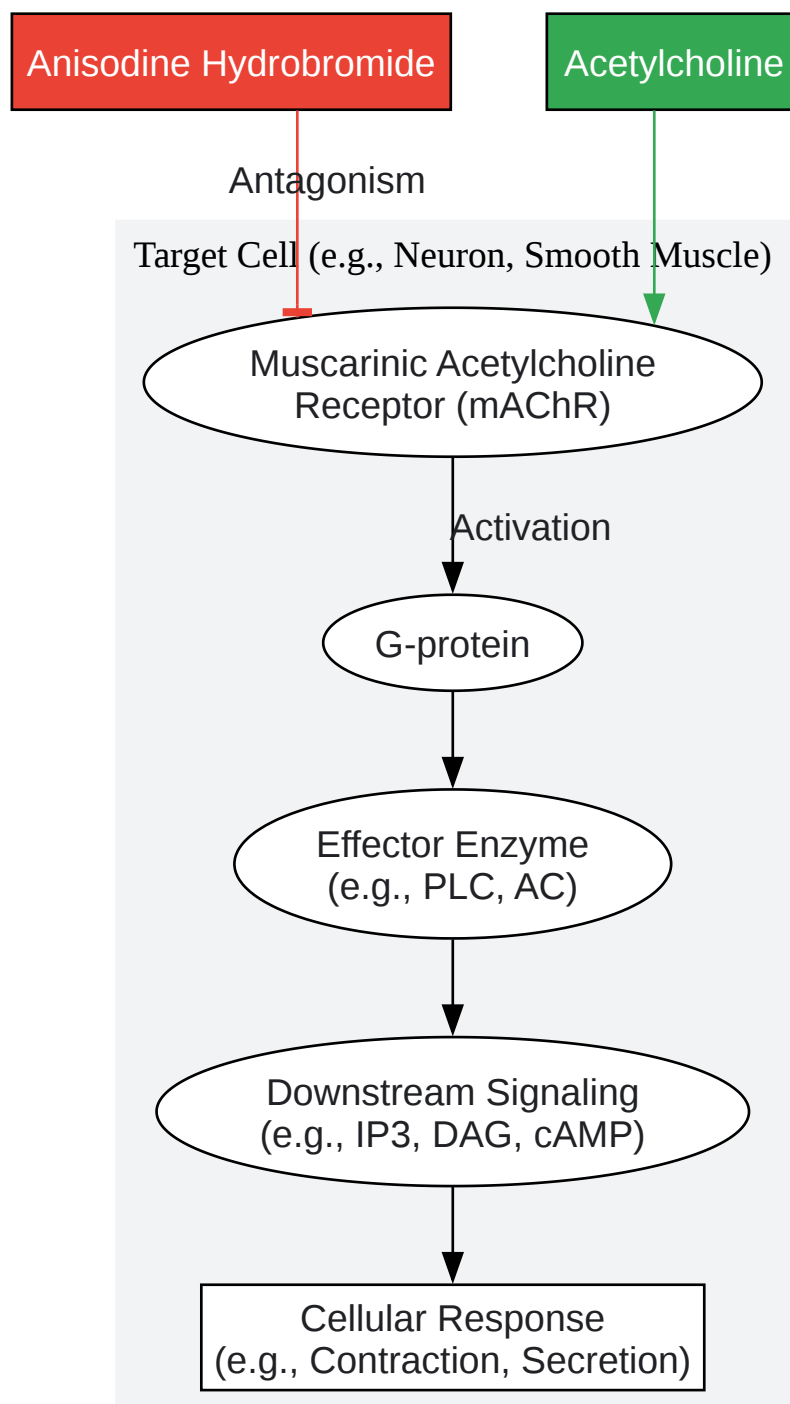
Cardiovascular and Respiratory Safety Pharmacology in Conscious Beagle Dogs

- **Animal Model:** Six telemetered beagle dogs were used in a Latin square design study.
- **Dosing:** Animals received a single intravenous dose of normal saline (control), sotalol hydrochloride (positive control), or **anisodine hydrobromide** at 0.1, 0.4, 1.6, or 6.4 mg/kg.

- Parameters Measured: Electrocardiogram (ECG), blood pressure (BP), and respiratory parameters were continuously collected for 24 hours post-administration.
- Endpoints: Heart rate, PR interval, QTCV interval, systolic, diastolic, and mean blood pressure, and respiratory rate were analyzed at scheduled time points.

Mandatory Visualizations





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. publications.iarc.who.int [publications.iarc.who.int]
- 3. What is Anisodine Hydrobromide used for? [synapse.patsnap.com]
- To cite this document: BenchChem. [Anisodine Hydrobromide Preclinical Toxicity Profile: A Technical Support Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1230993#anisodine-hydrobromide-toxicity-profile-in-preclinical-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com